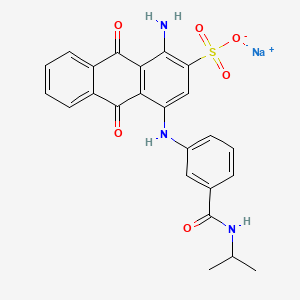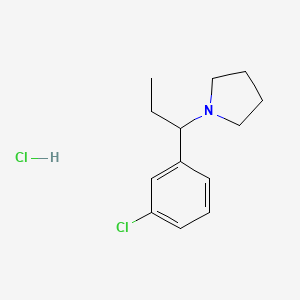
L-Alanine, N-(triphenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine, N-(triphenylmethyl)-, also known as (S)-2-(tritylamino)propanoic acid, is a derivative of the amino acid L-Alanine. This compound is characterized by the presence of a triphenylmethyl (trityl) group attached to the nitrogen atom of the alanine molecule. The molecular formula of L-Alanine, N-(triphenylmethyl)- is C22H21NO2, and it has a molecular weight of 331.41 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Alanine, N-(triphenylmethyl)- can be synthesized through the reaction of L-Alanine with triphenylmethyl chloride in the presence of a suitable base, such as pyridine or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or chloroform. The trityl group serves as a protective group for the amino functionality during peptide synthesis .
Industrial Production Methods
Industrial production of L-Alanine, N-(triphenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanine, N-(triphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the trityl group, regenerating the free amine.
Substitution: The trityl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as trifluoroacetic acid or hydrochloric acid in organic solvents are employed to remove the trityl group.
Major Products Formed
The major products formed from these reactions include deprotected L-Alanine, various substituted derivatives, and oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
L-Alanine, N-(triphenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protective group for amino acids.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized polymers and materials
Wirkmechanismus
The mechanism of action of L-Alanine, N-(triphenylmethyl)- involves its role as a protective group in peptide synthesis. The trityl group protects the amino functionality from unwanted reactions, allowing for selective modification of other functional groups. Upon completion of the desired reactions, the trityl group can be removed under mild acidic conditions, regenerating the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-α-Trityl-L-alanine: Another trityl-protected amino acid with similar properties.
N-Trityl-glycine: A trityl-protected glycine derivative.
N-Trityl-serine: A trityl-protected serine derivative.
Uniqueness
L-Alanine, N-(triphenylmethyl)- is unique due to its specific protective group, which provides stability and selectivity in peptide synthesis. The trityl group is easily removable under mild conditions, making it a preferred choice for protecting amino functionalities .
Eigenschaften
CAS-Nummer |
80514-64-3 |
|---|---|
Molekularformel |
C22H21NO2 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
(2S)-2-(tritylamino)propanoic acid |
InChI |
InChI=1S/C22H21NO2/c1-17(21(24)25)23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,23H,1H3,(H,24,25)/t17-/m0/s1 |
InChI-Schlüssel |
DWQQRTJQHUWCPX-KRWDZBQOSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B13790595.png)












